Sebacate

Beschreibung

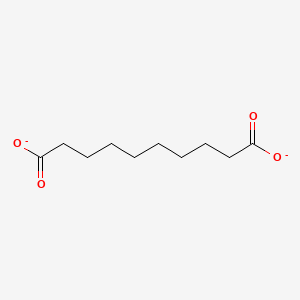

Structure

3D Structure

Eigenschaften

IUPAC Name |

decanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-8H2,(H,11,12)(H,13,14)/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMXRPHRNRROMY-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)[O-])CCCC(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4-2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45130-36-7 | |

| Record name | Sebacate dianion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045130367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SEBACATE DIANION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PYO1TT7HG2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Sebacic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sebacic acid, systematically known as decanedioic acid, is a naturally occurring saturated dicarboxylic acid with the chemical formula C₁₀H₁₈O₄.[1] Primarily derived from castor oil, this versatile C10 aliphatic dicarboxylic acid is a white crystalline powder or granular solid at room temperature.[2][3] Its linear structure, featuring a carboxylic acid group at each end of an eight-carbon chain, imparts a unique combination of properties that make it a valuable building block in a multitude of applications. These range from the synthesis of high-performance polymers like Nylon 6,10 and the formulation of plasticizers and lubricants to its use in cosmetics and as a corrosion inhibitor.[4][5][6] For professionals in research and drug development, a thorough understanding of its chemical properties is paramount for leveraging its full potential in novel applications. This guide provides a comprehensive overview of the key chemical characteristics of sebacic acid, complete with detailed experimental protocols and visual representations of its primary reactions.

Physicochemical Properties

The physical and chemical properties of sebacic acid are summarized in the tables below, providing a clear reference for its fundamental characteristics.

General and Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₈O₄ |

| Molecular Weight | 202.25 g/mol |

| Appearance | White crystalline powder or flakes[2] |

| Melting Point | 131–137 °C[7][8] |

| Boiling Point | 294.4 °C at 100 mmHg[1] |

| Density | ~1.209 g/cm³ at 20°C |

| Flash Point | 220 °C[7] |

Solubility and Acidity

| Property | Value |

| Solubility in Water | 1.0 g/L at 20 °C[9] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and ether; slightly soluble in benzene (B151609) and carbon tetrachloride.[10] |

| pKa₁ | 4.59 (at 25 °C)[1] |

| pKa₂ | 5.59 (at 25 °C)[1] |

Experimental Protocols

This section details standardized methodologies for determining the key physicochemical properties of sebacic acid.

Determination of Melting Point (Capillary Method)

The melting point of sebacic acid can be accurately determined using the capillary tube method, a standard technique for crystalline solids.[11][12]

-

Apparatus : Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), spatula, and a mortar and pestle.

-

Procedure :

-

A small amount of finely powdered sebacic acid is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

A rapid heating rate is initially used to determine an approximate melting range.

-

A fresh sample is then heated slowly (1-2 °C per minute) through the approximate melting range.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[13]

-

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a substance, consistent with OECD Guideline 105.[5][14][15]

-

Apparatus : Analytical balance, constant temperature water bath with shaker, centrifuge, and a suitable analytical instrument (e.g., HPLC or pH meter for titration).

-

Procedure :

-

An excess amount of sebacic acid is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

The flask is agitated in a constant temperature shaker bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then centrifuged to separate the undissolved solid.

-

A known volume of the clear supernatant is carefully removed.

-

The concentration of sebacic acid in the supernatant is determined using an appropriate analytical method.

-

Determination of pKa (Potentiometric Titration)

The acid dissociation constants (pKa) of sebacic acid are determined by potentiometric titration.[16][17][18][19][20]

-

Apparatus : pH meter with a combination glass electrode, burette, magnetic stirrer, and a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Procedure :

-

A known concentration of sebacic acid is dissolved in deionized water.

-

The solution is titrated with the standardized NaOH solution, adding the titrant in small increments.

-

The pH of the solution is recorded after each addition, allowing the reading to stabilize.

-

A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

The two equivalence points are determined from the inflection points of the curve.

-

The pKa₁ is the pH at the first half-equivalence point, and the pKa₂ is the pH at the point halfway between the first and second equivalence points.

-

Reactivity and Chemical Transformations

Sebacic acid's two carboxylic acid functional groups are the centers of its reactivity, allowing it to undergo a variety of chemical transformations.

Esterification

Sebacic acid readily undergoes esterification with alcohols in the presence of an acid catalyst to form diesters.[21][22] These esters are widely used as plasticizers, lubricants, and emollients.[4]

-

Experimental Protocol for Diethyl Sebacate Synthesis :

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, sebacic acid, a molar excess of ethanol, and a catalytic amount of sulfuric acid are combined in a suitable solvent like toluene.

-

The mixture is heated to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.

-

The reaction is monitored by the amount of water collected.

-

Upon completion, the mixture is cooled, and the catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).

-

The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude diethyl this compound, which can be further purified by distillation.

-

Caption: Fischer esterification of sebacic acid with ethanol.

Polymerization: Synthesis of Nylon 6,10

A hallmark reaction of sebacic acid is its polycondensation with a diamine, such as hexamethylenediamine (B150038), to produce a polyamide. The reaction with hexamethylenediamine yields Nylon 6,10, a high-performance polymer.[12] For laboratory synthesis, the more reactive sebacoyl chloride is often used in an interfacial polymerization.[8][23][24]

-

Experimental Protocol for Interfacial Polymerization of Nylon 6,10 :

-

An aqueous solution of hexamethylenediamine and a base (e.g., sodium hydroxide) is prepared in a beaker.

-

A solution of sebacoyl chloride in a water-immiscible organic solvent (e.g., hexane) is carefully layered on top of the aqueous solution, creating a distinct interface.

-

A film of Nylon 6,10 forms at the interface of the two solutions.

-

Using forceps, the polymer film can be grasped and continuously drawn out as a "rope".

-

The resulting nylon rope is then washed with water and acetone (B3395972) to remove unreacted monomers and byproducts, and then allowed to dry.

-

Caption: Synthesis of Nylon 6,10 via interfacial polymerization.

Salt Formation

As a dicarboxylic acid, sebacic acid reacts with bases to form salts. For example, with sodium hydroxide, it forms disodium (B8443419) this compound. These salts have applications as corrosion inhibitors.[2]

Caption: Neutralization of sebacic acid with sodium hydroxide.

Corrosion Inhibition

Sebacic acid and its salts are effective corrosion inhibitors for metals such as steel and zinc.[10][25][26] The mechanism involves the adsorption of the this compound anions onto the metal surface, forming a protective, insoluble film of metal carboxylates.[27] This film acts as a barrier, preventing corrosive agents from reaching the metal surface.[2]

Caption: Mechanism of corrosion inhibition by sebacic acid.

Spectroscopic Analysis

Spectroscopic techniques are essential for the identification and characterization of sebacic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of sebacic acid exhibits characteristic absorption bands for the carboxylic acid functional group.[28][29][30][31]

-

Key Absorptions :

-

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.

-

A strong C=O stretching band around 1700 cm⁻¹.

-

C-H stretching bands just below 3000 cm⁻¹.

-

-

Experimental Protocol (KBr Pellet Method) :

-

A small amount of dry sebacic acid (1-2 mg) is ground with potassium bromide (KBr) (100-200 mg).

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The FTIR spectrum of the pellet is recorded.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information about the sebacic acid molecule.[1][32][33][34][35]

-

¹H NMR : The spectrum typically shows a broad singlet for the acidic protons of the carboxylic acid groups (highly deshielded), and multiplets for the methylene (B1212753) protons of the alkyl chain.

-

¹³C NMR : The spectrum will show a signal for the carbonyl carbon of the carboxylic acid (deshielded) and distinct signals for the different methylene carbons in the chain.

-

Experimental Protocol :

-

A small amount of sebacic acid is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

The ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.

-

Conclusion

Sebacic acid's well-defined chemical properties, stemming from its linear dicarboxylic acid structure, make it a highly valuable and versatile chemical intermediate. Its ability to undergo esterification and polymerization, coupled with its utility as a corrosion inhibitor, underpins its widespread use in various industrial and scientific fields. For researchers and drug development professionals, the information and protocols provided in this guide serve as a foundational resource for the application and further investigation of this important bio-based chemical.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. amherst.edu [amherst.edu]

- 8. youtube.com [youtube.com]

- 9. store.astm.org [store.astm.org]

- 10. Sebacic acid as corrosion inhibitor for hot-dip galvanized (HDG) steel in 0.1 M NaCl [iris.unitn.it]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. chm.uri.edu [chm.uri.edu]

- 14. filab.fr [filab.fr]

- 15. Water Solubility | Scymaris [scymaris.com]

- 16. asianpubs.org [asianpubs.org]

- 17. chem.fsu.edu [chem.fsu.edu]

- 18. chem.pg.edu.pl [chem.pg.edu.pl]

- 19. byjus.com [byjus.com]

- 20. gacbe.ac.in [gacbe.ac.in]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. chemguide.co.uk [chemguide.co.uk]

- 23. studylib.net [studylib.net]

- 24. pslc.ws [pslc.ws]

- 25. researchgate.net [researchgate.net]

- 26. orbi.umons.ac.be [orbi.umons.ac.be]

- 27. benchchem.com [benchchem.com]

- 28. Infrared Spectroscopy: Principles and Applications in Organic Chemistry [wisdomlib.org]

- 29. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 30. 12.6 Infrared Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 31. personal.utdallas.edu [personal.utdallas.edu]

- 32. inchemistry.acs.org [inchemistry.acs.org]

- 33. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 34. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 35. youtube.com [youtube.com]

The Intricate Dance of Molecules: A Technical Guide to the Reactivity of Sebacic Acid with Alcohols and Amines

For Researchers, Scientists, and Drug Development Professionals

Sebacic acid, a naturally derived ten-carbon dicarboxylic acid, stands as a versatile building block in the synthesis of a myriad of valuable molecules. Its bifunctional nature, characterized by two carboxylic acid groups, allows it to readily react with alcohols and amines to form esters and amides, respectively. These reactions are the cornerstone for producing a wide range of materials, from high-performance polymers to biocompatible matrices for drug delivery. This in-depth technical guide explores the core principles of sebacic acid's reactivity, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying chemical pathways.

Reactivity with Alcohols: The Genesis of Polyesters and Diesters

The reaction of sebacic acid with alcohols, known as esterification, is a condensation reaction that yields an ester and water. This process is fundamental to the synthesis of both simple diesters, which find use as plasticizers and lubricants, and polyesters, a diverse class of polymers with wide-ranging applications.

Reaction Kinetics and Thermodynamics

The rate of esterification is influenced by several factors, including temperature, the nature of the alcohol, and the presence of a catalyst. Generally, the reaction is reversible and requires the removal of water to drive it towards completion.

With Methanol (B129727) (Supercritical Conditions):

Under non-catalytic supercritical methanol conditions, the esterification of sebacic acid proceeds to form both monomethyl sebacate and dimethyl this compound. A kinetic model for this reaction has been developed, and the activation energies have been calculated.[1] A maximum molar yield of 87% for the diester can be achieved at 623 K with a 5:1 molar ratio of methanol to sebacic acid within 25 minutes.[1][2]

Table 1: Quantitative Data for the Esterification of Sebacic Acid with Methanol [1]

| Parameter | Value | Conditions |

| Maximum Diester Yield | 87% | 623 K, 5:1 Methanol:Sebacic Acid Molar Ratio, 25 min |

| Selectivity (Diester/Monoester) | 16 | 623 K, 5:1 Methanol:Sebacic Acid Molar Ratio, 25 min |

With Other Alcohols:

The reactivity of alcohols with sebacic acid generally follows the order: primary > secondary > tertiary.[3][4][5] This is primarily due to steric hindrance, where the bulkier secondary and tertiary alcohols have more difficulty accessing the carboxylic acid's carbonyl carbon.[3] The esterification rate has been observed to increase with the carbon chain length of the alcohol.[6]

Enzymatic Esterification:

Lipases, such as those from Candida antarctica, can be used as biocatalysts for the esterification of sebacic acid.[7] In the enzymatic synthesis of diesters with isoamyl and isobutyl alcohol, the conversion rate increases with temperature and the alcohol-to-acid molar ratio.[7] For instance, with isoamyl and isobutyl alcohol, conversions of 86.5% and 89.2%, respectively, were achieved at 50°C.[7]

Table 2: Enzymatic Esterification of Sebacic Acid with Alcohols [7]

| Alcohol | Temperature (°C) | Molar Ratio (Alcohol:Acid) | Conversion (%) |

| Isoamyl Alcohol | 50 | 4:1 | 86.5 ± 0.453 |

| Isobutyl Alcohol | 50 | 4:1 | 89.2 ± 0.038 |

Experimental Protocols

This protocol describes the synthesis of diethyl this compound using an acid catalyst and a Dean-Stark apparatus to remove water.

Materials:

-

Sebacic acid

-

Anhydrous ethanol (B145695)

-

Concentrated sulfuric acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, combine sebacic acid (1 mole), anhydrous ethanol (2.5 moles), and toluene.

-

Slowly add concentrated sulfuric acid (2% of the diacid weight) to the mixture.[6]

-

Heat the mixture to reflux (approximately 120-130°C).[6] Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction for 4 hours or until no more water is collected.[6]

-

Cool the reaction mixture and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with diethyl ether, saturated sodium bicarbonate solution, and saturated sodium chloride solution until the pH of the organic layer is neutral.[6]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation and purify the diethyl this compound by vacuum distillation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the general workflow for the synthesis of polyesters from sebacic acid and a diol via melt polycondensation.

Caption: Workflow for two-stage polyester synthesis.

Reactivity with Amines: Building Blocks for Polyamides and Diamides

The reaction of sebacic acid with amines, known as amidation, forms an amide bond and a molecule of water. This reaction is pivotal in the synthesis of polyamides, such as Nylon 6,10, and various diamides with applications in drug delivery and material science.

Reaction Kinetics and Thermodynamics

Direct amidation of carboxylic acids with amines is often challenging because amines are basic and can deprotonate the carboxylic acid to form an unreactive carboxylate salt.[8][9] To overcome this, the reaction is typically carried out at high temperatures (above 100°C) to drive off water, or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).[8][9][10]

The reactivity of amines is influenced by both electronic and steric factors. Secondary amines are generally more basic and nucleophilic than primary amines due to the electron-donating effect of the two alkyl groups.[11] However, the increased steric hindrance of secondary amines can sometimes make them less reactive than primary amines, especially with bulky electrophiles.[11][12]

Table 3: Comparative Reactivity of Amines [11]

| Amine Type | Electronic Effect | Steric Hindrance | General Reactivity |

| Primary (R-NH₂) | One electron-donating group | Lower | Generally high, especially with bulky electrophiles |

| Secondary (R₂NH) | Two electron-donating groups | Higher | Can be higher with small electrophiles |

Experimental Protocols

This protocol outlines a general method for the synthesis of a diamide (B1670390) from sebacic acid and a primary amine using DCC as a coupling agent.

Materials:

-

Sebacic acid

-

Primary amine (e.g., hexylamine)

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve sebacic acid (1 mole) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

In a separate flask, dissolve the primary amine (2.2 moles) in anhydrous DCM.

-

Slowly add the amine solution to the sebacic acid solution with stirring.

-

Dissolve DCC (2.2 moles) in anhydrous DCM and add it dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution.

-

Filter the reaction mixture to remove the DCU precipitate.

-

Wash the filtrate with dilute hydrochloric acid and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the diamide.

Signaling Pathways and Logical Relationships

The following diagram illustrates the mechanism of DCC-mediated amidation of sebacic acid.

Caption: DCC-mediated amidation mechanism.

Applications in Drug Development

The derivatives of sebacic acid, particularly polyesters and polyanhydrides, are of significant interest in the field of drug development due to their biocompatibility and biodegradability.

-

Poly(sebacic acid) (PSA) and its copolymers are used in controlled drug delivery systems. Their surface-eroding properties allow for a sustained and predictable release of therapeutic agents.

-

Poly(glycerol this compound) (PGS) , an elastomer synthesized from sebacic acid and glycerol, is being explored for tissue engineering applications due to its flexibility and biocompatibility.

The ability to tune the chemical and physical properties of these polymers by selecting different alcohol or amine co-monomers makes sebacic acid a highly valuable platform for creating advanced drug delivery vehicles and biomedical devices.

This guide provides a foundational understanding of the reactivity of sebacic acid. For specific applications, further optimization of reaction conditions and purification methods may be necessary. Always consult relevant safety data sheets and perform reactions in a well-ventilated fume hood.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reactivity order of primary(p), secondary(s) and tetriary (T) alcohols towards esterification is [allen.in]

- 4. quora.com [quora.com]

- 5. benchchem.com [benchchem.com]

- 6. ijaseit.insightsociety.org [ijaseit.insightsociety.org]

- 7. chesci.com [chesci.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Khan Academy [khanacademy.org]

- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 11. benchchem.com [benchchem.com]

- 12. quora.com [quora.com]

Sebacate and its esters' fundamental characteristics

An In-depth Technical Guide to the Core Characteristics of Sebacate and Its Esters

Introduction

Sebacic acid (decanedioic acid) is a naturally occurring dicarboxylic acid with the chemical formula HOOC(CH₂)₈COOH.[1] Derived primarily from castor oil, it serves as a versatile building block in various industrial and scientific applications.[2] Its esters, known as sebacates, are formed through the esterification of sebacic acid with various alcohols. These esters, such as Dimethyl this compound (DMS), Diethyl this compound (DES), Dibutyl this compound (DBS), and Dioctyl this compound (DOS), exhibit a wide range of properties that make them valuable as plasticizers, solvents, lubricants, and formulation aids in the pharmaceutical and materials science sectors.[1][3][4]

This guide provides a comprehensive overview of the fundamental physicochemical and biological characteristics of sebacic acid and its principal esters, details common experimental protocols for their analysis, and illustrates key relationships and pathways.

Physicochemical Properties

Sebacic acid is a white, crystalline solid at room temperature, while its common esters are typically colorless, oily liquids.[5] The long aliphatic chain of sebacic acid imparts hydrophobic characteristics, resulting in low solubility in water but good solubility in alcohols and ethers.[1][6] The properties of its esters are modulated by the length of the alcohol's alkyl chain.

Quantitative Data for Sebacic Acid

The core physical and chemical parameters of sebacic acid are summarized below.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₈O₄ | [7] |

| Molecular Weight | 202.25 g/mol | [7] |

| Appearance | White crystalline powder, flakes, or granules | [1][6] |

| Melting Point | 131–137 °C | [1][8] |

| Boiling Point | 294.4 °C at 100 mmHg | [1][7][9] |

| Density | ~1.21 g/cm³ at 20°C | [8] |

| Water Solubility | 0.25 - 1.0 g/L at 20°C (Slightly soluble) | [1][2][9] |

| Solubility (Other) | Soluble in ethanol (B145695) and ether | [1][6] |

| pKa₁ | 4.59 at 25°C | [1][7][8] |

| pKa₂ | 5.59 at 25°C | [1][7][8] |

| Flash Point | 220 °C | [1][8] |

Quantitative Data for Common this compound Esters

This compound esters are widely used as plasticizers due to their ability to enhance flexibility, particularly at low temperatures.[3][10][11] Their properties vary based on the esterifying alcohol.

| Property | Dimethyl this compound (DMS) | Diethyl this compound (DES) | Dibutyl this compound (DBS) | Dioctyl this compound (DOS) |

| CAS Number | 106-79-6 | 110-40-7 | 109-43-3 | 122-62-3 |

| Molecular Formula | C₁₂H₂₂O₄ | C₁₄H₂₆O₄ | C₁₈H₃₄O₄ | C₂₆H₅₀O₄ |

| Molecular Weight | 230.30 g/mol | 258.35 g/mol | 314.46 g/mol | 426.68 g/mol |

| Appearance | Colorless liquid or white solid | Clear, colorless liquid | Colorless oily liquid | Colorless to yellowish liquid |

| Melting Point | 29–31 °C | ~1.5 °C | -10 °C | -48 to -67 °C |

| Boiling Point | 158 °C at 10 mmHg | ~306–307 °C | ~351 °C | 256 °C at 5 Torr |

| Density | 0.988 g/mL at 25°C | ~0.965 g/mL at 20°C | ~0.939 g/cm³ | ~0.914 g/cm³ |

| Flash Point | 145 °C | ~142 °C | ~157 °C | >210 °C |

| Water Solubility | Insoluble | Insoluble | Insoluble | Insoluble |

| References | [12][13] | [7][14][15][16] | [5][17][18] | [19][20][21][22] |

Biological Role and Metabolism

Sebacic acid is recognized as a human and plant metabolite.[1] It has been identified as a urinary metabolite and can be associated with certain metabolic disorders.[1][23] In pharmacokinetic studies, intravenously administered this compound has a relatively short plasma half-life in rats (around 39 minutes) and humans (around 81 minutes), with disposition completed within a few hours.[24][25][26][27] It is partly excreted unchanged in urine and partly metabolized, with some being eliminated as CO₂ in expired air.[26][27]

A significant aspect of sebacic acid's biological activity is its potential role in inflammation. Human neutrophils can metabolize sebacic acid into its 5-oxo analog, which is a potent activator of pro-inflammatory cells like eosinophils and monocytes through the OXER1 receptor.[9] This suggests a pathway by which sebacic acid could contribute to inflammatory skin conditions.[9]

Applications in Research and Drug Development

The unique properties of this compound and its esters make them valuable in several high-tech applications.

-

Drug Delivery: this compound esters like DBS are used as plasticizers for film coatings on tablets and granules, controlling the release of active pharmaceutical ingredients.[14][17] Their biocompatibility and biodegradability are advantageous for creating drug delivery systems.[6]

-

Plasticizers for Medical Devices: Due to their low toxicity and high performance, sebacates are used in plastics for medical devices.[14][17] Dioctyl this compound (DOS) is suitable for medical rubber and food packaging materials as it often complies with FDA standards.[19]

-

Biomaterials: Sebacic acid can be used to produce polyamides and polyesters, some of which are biologically well-tolerated and suitable for use in surgical and medical research applications.[4][6]

-

Cosmetics and Personal Care: Esters are used as emollients, conditioning agents, and solvents in skin and hair care products, providing a non-oily feel.[3][5][28]

Experimental Protocols

Characterization and quantification of this compound and its esters are critical for quality control and research. Standard analytical techniques include gas chromatography-mass spectrometry (GC-MS) for separation and identification, and nuclear magnetic resonance (NMR) for structural elucidation.

Protocol: GC-MS Analysis of this compound Esters in a Polymer Matrix

This protocol outlines a general method for quantifying a this compound ester (e.g., DBS) used as a plasticizer in a polyvinyl chloride (PVC) matrix.

-

Objective: To extract and quantify the concentration of Dibutyl this compound (DBS) from a PVC sample.

-

Materials:

-

PVC sample containing DBS.

-

Dichloromethane (DCM), HPLC grade.

-

Methanol (B129727), HPLC grade.

-

Internal Standard (IS): e.g., Di-n-pentyl phthalate.

-

DBS analytical standard.

-

Volumetric flasks, pipettes, vials.

-

Ultrasonic bath.

-

0.22 µm syringe filters.

-

-

Methodology:

-

Sample Preparation:

-

Accurately weigh ~100 mg of the PVC sample into a glass vial.

-

Add 5.0 mL of DCM to dissolve the polymer. Use an ultrasonic bath to expedite dissolution.

-

Once dissolved, add 10.0 mL of methanol to precipitate the PVC polymer, leaving the plasticizer and other soluble components in the supernatant.

-

Vortex the mixture for 1 minute and centrifuge at 3000 rpm for 10 minutes.

-

-

Extraction & Dilution:

-

Carefully transfer the supernatant to a new vial.

-

Filter the supernatant through a 0.22 µm syringe filter into a GC vial.

-

Spike the vial with a known concentration of the internal standard.

-

-

Calibration Curve:

-

Prepare a series of calibration standards of DBS (e.g., 1, 5, 10, 50, 100 µg/mL) in DCM/methanol, each containing the same concentration of the internal standard.

-

-

GC-MS Instrumentation & Conditions:

-

GC System: Agilent 7890B or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL (Splitless mode).

-

Oven Program: Start at 80°C, hold for 1 min. Ramp to 280°C at 15°C/min, hold for 5 min.

-

Carrier Gas: Helium at 1.0 mL/min.

-

MS System: Agilent 5977A or equivalent.

-

Ion Source Temp: 230°C.

-

Mode: Electron Ionization (EI), Scan mode (m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification.

-

-

Data Analysis:

-

Identify the DBS and IS peaks by their retention times and mass spectra.

-

Construct a calibration curve by plotting the ratio of the DBS peak area to the IS peak area against the DBS concentration.

-

Calculate the concentration of DBS in the sample extract using the regression equation from the calibration curve.

-

-

Protocol: ¹H NMR Structural Confirmation of Sebacic Acid

-

Objective: To confirm the chemical structure of a sebacic acid sample using proton NMR.

-

Materials:

-

Sebacic acid sample.

-

Deuterated solvent: Dimethyl Sulfoxide (DMSO-d₆) or Methanol (CD₃OD).

-

NMR tubes.

-

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sebacic acid sample in approximately 0.7 mL of DMSO-d₆ in a clean NMR tube. Cap and invert several times to ensure homogeneity.

-

NMR Acquisition:

-

Spectrometer: Bruker 400 MHz spectrometer or equivalent.

-

Acquire a standard ¹H NMR spectrum.

-

The broad singlet corresponding to the carboxylic acid protons (-COOH) will be highly deshielded (typically >10 ppm, and its position can be variable).

-

The spectrum is expected to show three main signals for the methylene (B1212753) (-CH₂-) protons:

-

A triplet at ~2.2 ppm corresponding to the 4 protons alpha to the carbonyl groups (-(CH₂)C=O).

-

A multiplet at ~1.5 ppm corresponding to the 4 protons beta to the carbonyl groups.

-

A multiplet at ~1.2-1.3 ppm corresponding to the 8 central protons of the alkyl chain.

-

-

-

Data Analysis:

-

Integrate the peaks. The ratio of the integrations should correspond to the number of protons (e.g., ~4:4:8 for the methylene groups).

-

Confirm the chemical shifts and splitting patterns are consistent with the known structure of sebacic acid.

-

-

Conclusion

Sebacic acid and its esters are a functionally diverse class of molecules with well-defined physicochemical properties. Their origins from renewable resources, coupled with their low toxicity and high performance, have solidified their importance in fields ranging from polymer science to pharmaceuticals. An understanding of their core characteristics, biological interactions, and the analytical methods used for their study is essential for researchers and developers aiming to leverage these versatile compounds in advanced applications.

References

- 1. Sebacic acid CAS#: 111-20-6 [m.chemicalbook.com]

- 2. Cas 111-20-6,Sebacic acid | lookchem [lookchem.com]

- 3. Sebacates – Nayakem [nayakem.com]

- 4. icoa.org [icoa.org]

- 5. specialchem.com [specialchem.com]

- 6. Sebacic Acid - High-Quality for Versatile Applications | PENPET [penpet.com]

- 7. Sebacic Acid [drugfuture.com]

- 8. 111-20-6 CAS MSDS (Sebacic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Sebacic acid - Wikipedia [en.wikipedia.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. nbinno.com [nbinno.com]

- 12. Dimethyl this compound | 106-79-6 [chemicalbook.com]

- 13. Dimethyl this compound | C12H22O4 | CID 7829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Diethyl this compound | 110-40-7 [chemicalbook.com]

- 15. nbinno.com [nbinno.com]

- 16. scent.vn [scent.vn]

- 17. Dibutyl this compound - Wikipedia [en.wikipedia.org]

- 18. Dibutyl this compound (DBS) Manufacturers Suppliers China | CAS 109-43-3 | Integratechem [integratechem.com]

- 19. Dioctyl this compound/DOS Features and Applications [wsdchemical.com]

- 20. greenchemindustries.com [greenchemindustries.com]

- 21. DOS|Dioctyl this compound|CAS NO.122-62-3|Manufacturer [tanyunchem.com]

- 22. Dioctyl this compound - Wikipedia [en.wikipedia.org]

- 23. echemi.com [echemi.com]

- 24. Metabolic effects and disposition of this compound, an alternate dicarboxylic fuel substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. karger.com [karger.com]

- 26. Tracer study of metabolism and tissue distribution of sebacic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. karger.com [karger.com]

- 28. arkema.com [arkema.com]

Sebacic Acid: A Comprehensive Technical Guide to its Natural Sources and Derivation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sebacic acid, a C10 dicarboxylic acid, is a versatile and valuable platform chemical with a wide range of applications in polymers, plasticizers, lubricants, and cosmetics. Its biocompatibility and biodegradability also make it an attractive molecule for biomedical applications, including drug delivery systems. This technical guide provides an in-depth exploration of the natural origins of sebacic acid and the primary industrial methods for its derivation, with a focus on quantitative data, detailed experimental protocols, and the underlying biochemical and chemical pathways.

Natural Sources and Biosynthesis of Sebacic Acid

Sebacic acid is a naturally occurring metabolite found in both the plant and animal kingdoms. While its industrial production relies on a specific plant-derived precursor, its presence in various organisms highlights its role in fatty acid metabolism.

Occurrence in Plants

The primary and most commercially significant natural source of sebacic acid is castor oil, derived from the seeds of the castor bean plant (Ricinus communis)[1][2]. Castor oil is unique among vegetable oils for its high content of ricinoleic acid, an 18-carbon monounsaturated and hydroxylated fatty acid, which serves as the direct precursor for the industrial synthesis of sebacic acid[3][4].

Sebacic acid is also found as a component of suberin and cutin, which are complex biopolyesters that form protective layers in various plant tissues[5].

Occurrence in Vertebrates

In vertebrates, including humans, sebacic acid is a normal, albeit minor, product of the ω-oxidation of medium- and long-chain fatty acids[6][7]. This metabolic pathway serves as an alternative to β-oxidation, particularly when the latter is impaired[8]. Sebacic acid can be detected in urine, and its levels can be indicative of certain metabolic states or disorders[6].

Biosynthesis of Sebacic Acid

The biosynthesis of sebacic acid in both plants and animals occurs via the ω-oxidation of fatty acids. This pathway involves the oxidation of the terminal methyl group (the ω-carbon) of a fatty acid to a carboxylic acid, thereby forming a dicarboxylic acid.

While the general pathway of ω-oxidation is understood, the specific enzymes catalyzing each step in Ricinus communis for the production of sebacic acid precursors have not been fully elucidated in publicly available literature. However, a putative pathway can be constructed based on the known mechanisms of ω-oxidation in other organisms. The process begins with a C10 fatty acid, decanoic acid.

Putative Biosynthetic Pathway of Sebacic Acid via ω-Oxidation

Caption: Putative biosynthetic pathway of sebacic acid via ω-oxidation.

Experimental Protocol: General Method for Extraction and Quantification of Dicarboxylic Acids from Biological Samples (e.g., Urine)

This protocol outlines a general procedure for the analysis of sebacic acid and other dicarboxylic acids from a biological matrix.

-

Sample Preparation:

-

To a 1 mL urine sample, add an internal standard (e.g., a deuterated analog of a dicarboxylic acid).

-

Acidify the sample to a pH of approximately 1-2 with hydrochloric acid.

-

Extract the organic acids with 3 x 2 mL of ethyl acetate.

-

Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

-

-

Derivatization for GC-MS Analysis:

-

To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

-

-

GC-MS Analysis:

-

Gas Chromatograph: Use a capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-5ms).

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Operate in electron ionization (EI) mode and scan from m/z 50 to 550.

-

Quantification: Create a calibration curve using standards of known sebacic acid concentrations and the internal standard.

-

Industrial Derivation of Sebacic Acid from Castor Oil

The commercial production of sebacic acid is predominantly achieved through the alkaline pyrolysis of ricinoleic acid, which is obtained from castor oil[4][9]. This process yields sebacic acid and 2-octanol (B43104) as the main products.

Process Overview

The industrial derivation of sebacic acid from castor oil can be broken down into the following key stages:

-

Saponification of Castor Oil: Castor oil is first hydrolyzed with a strong base (e.g., sodium hydroxide) to produce glycerol (B35011) and the sodium salt of ricinoleic acid (sodium ricinoleate).

-

Alkaline Pyrolysis (Fission): The sodium ricinoleate (B1264116) is then subjected to high temperatures in the presence of excess alkali. This cleaves the ricinoleate molecule, yielding disodium (B8443419) sebacate and 2-octanol.

-

Acidification and Purification: The reaction mixture is dissolved in water, and the crude sebacic acid is precipitated by acidification. Further purification is then carried out to achieve the desired purity.

Industrial Derivation of Sebacic Acid from Castor Oil

Caption: Industrial derivation of sebacic acid from castor oil.

Quantitative Data on Production Parameters

The efficiency and yield of sebacic acid production are highly dependent on the reaction conditions. The following table summarizes key quantitative data from various reported methods.

| Parameter | Traditional Alkali Fusion | Microwave-Assisted Method |

| Starting Material | Castor Oil or Ricinoleic Acid | Castor Oil |

| Alkali | NaOH or KOH | NaOH |

| Temperature | 250-300 °C | ~280 °C |

| Pressure | Atmospheric or elevated | Atmospheric |

| Catalyst | Often used (e.g., lead or cadmium salts) | Not specified |

| Reaction Time | 3-5 hours | ~25 minutes |

| Yield | 35-70% | Up to 85% |

| Purity (after initial precipitation) | Variable, requires significant purification | Not specified, requires purification |

Detailed Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of Sebacic Acid from Castor Oil (Alkali Fusion)

-

Saponification:

-

In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, place 100 g of castor oil.

-

Prepare a solution of 40 g of sodium hydroxide (B78521) in 150 mL of water and add it to the flask.

-

Heat the mixture to reflux with vigorous stirring for 2 hours to ensure complete saponification.

-

-

Alkaline Pyrolysis:

-

After saponification, remove the reflux condenser and replace it with a distillation setup.

-

Gradually increase the temperature of the reaction mixture to 250-280°C.

-

During this stage, 2-octanol and water will distill off. Collect the distillate.

-

Maintain the temperature for 3-4 hours until the evolution of hydrogen gas ceases.

-

-

Isolation of Crude Sebacic Acid:

-

Allow the reaction mixture to cool to approximately 100°C and then carefully dissolve it in 500 mL of hot water.

-

Filter the hot solution to remove any insoluble impurities.

-

Slowly add 50% sulfuric acid to the filtrate with stirring until the pH reaches 2-3.

-

A white precipitate of crude sebacic acid will form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude sebacic acid by vacuum filtration and wash it with cold water.

-

Protocol 2: Purification of Crude Sebacic Acid by Recrystallization

-

Dissolution:

-

Place the crude sebacic acid in a beaker and add a minimal amount of boiling deionized water to dissolve it completely. Sebacic acid's solubility is significantly higher in hot water than in cold water.

-

-

Decolorization (Optional):

-

If the solution is colored, add a small amount of activated charcoal (approximately 1-2% by weight of the crude acid) and boil for a few minutes.

-

Perform a hot filtration to remove the charcoal.

-

-

Crystallization:

-

Allow the hot, clear filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

-

Isolation and Drying:

-

Collect the purified sebacic acid crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold deionized water.

-

Dry the crystals in a vacuum oven at 80°C.

-

Typical Workflow for Purification and Analysis of Sebacic Acid

Caption: A typical workflow for the purification and analysis of sebacic acid.

Purity and Yield Data

The following table summarizes typical purity and yield data for the derivation and purification of sebacic acid.

| Stage | Parameter | Value |

| Alkali Fusion | Crude Yield | 35-85% (method dependent) |

| Recrystallization | Purity | >99.5% |

| Overall Yield | (from Castor Oil) | 30-75% |

Alternative Derivation Methods

While the castor oil route is dominant, other methods for sebacic acid production have been developed.

Synthesis from Adipic Acid

An electrochemical process, known as the Kolbe electrolysis, can be used to produce sebacic acid from adipic acid[4]. This method involves the electrolysis of a partially esterified adipic acid (monomethyl adipate), which dimerizes to form dimethyl this compound. The diester is then hydrolyzed to yield sebacic acid.

Microbial Production

Biotechnological routes are being explored as a more sustainable alternative. Genetically engineered yeast, such as Candida tropicalis, can be used to produce sebacic acid from fatty acids or alkanes via ω-oxidation[10]. This method can achieve high yields and purity under controlled fermentation conditions.

Conclusion

Sebacic acid is a naturally derived dicarboxylic acid of significant industrial importance. Its primary source is castor oil, from which it is efficiently produced via a well-established process of alkaline pyrolysis. While this method remains the industrial standard, ongoing research into alternative and more sustainable routes, such as microbial fermentation, promises to further enhance the green credentials of this versatile chemical. A thorough understanding of its natural origins, biosynthesis, and chemical derivation is crucial for researchers and professionals working to develop new applications for this valuable bio-based molecule.

References

- 1. Functional Genome Analyses Reveal the Molecular Basis of Oil Accumulation in Developing Seeds of Castor Beans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. castoroil.in [castoroil.in]

- 3. Chemical Synthesis of Sebacic Acid - ChemCeed [chemceed.com]

- 4. Castor oil - Wikipedia [en.wikipedia.org]

- 5. Medium-chain, even-numbered dicarboxylic acids as novel energy substrates: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Omega oxidation - Wikipedia [en.wikipedia.org]

- 9. Evaluation of the lipase from castor bean (Ricinus Communis L.) as a potential agent for the remediation of used lubricating oil contaminated soils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorfrancis.com [taylorfrancis.com]

Sebacic Acid: A Key Metabolic Intermediate in Fatty Acid Oxidation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sebacic acid, a ten-carbon dicarboxylic acid, is a crucial metabolic intermediate that emerges from the ω-oxidation of fatty acids. Under normal physiological conditions, this pathway is a minor contributor to overall fatty acid metabolism. However, in instances of impaired mitochondrial β-oxidation, such as inborn errors of metabolism, the ω-oxidation pathway is upregulated, leading to a significant increase in the production and subsequent urinary excretion of sebacic acid and other dicarboxylic acids. This phenomenon, known as dicarboxylic aciduria, renders sebacic acid a critical biomarker for the diagnosis and monitoring of several metabolic disorders. This technical guide provides a comprehensive overview of the metabolic pathways involving sebacic acid, detailed experimental protocols for its quantification and the assessment of related enzyme activities, and a summary of its clinical significance.

Introduction

Fatty acid oxidation (FAO) is a fundamental metabolic process for energy production, particularly during periods of fasting or prolonged exercise. The primary pathway for FAO occurs in the mitochondria via β-oxidation. However, an alternative pathway, ω-oxidation, takes place in the smooth endoplasmic reticulum. This pathway becomes particularly significant when mitochondrial β-oxidation is compromised.[1] ω-oxidation involves the oxidation of the terminal methyl group (ω-carbon) of a fatty acid, leading to the formation of a dicarboxylic acid. Sebacic acid (decanedioic acid) is a key product of the ω-oxidation of medium- and long-chain fatty acids. Once formed, sebacic acid is further metabolized in the peroxisomes through β-oxidation.

Elevated levels of sebacic acid in urine are a hallmark of dicarboxylic aciduria, which is associated with several inborn errors of metabolism, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[2][3] In these conditions, the blockage of mitochondrial β-oxidation leads to an accumulation of fatty acid intermediates, which are shunted to the ω-oxidation pathway. Consequently, the accurate quantification of sebacic acid is a vital tool in the diagnostic workup of suspected FAO disorders. This guide will delve into the intricate metabolic role of sebacic acid, providing researchers and clinicians with the necessary technical information for its study.

Metabolic Pathways Involving Sebacic Acid

The metabolism of sebacic acid involves two main processes: its formation via ω-oxidation of fatty acids and its subsequent degradation via peroxisomal β-oxidation.

Formation of Sebacic Acid via ω-Oxidation

The ω-oxidation pathway is a three-step process that occurs in the smooth endoplasmic reticulum of the liver and kidneys.[4] It acts on medium-chain (C10-C12) and, to a lesser extent, long-chain fatty acids.[4]

The initial and rate-limiting step is the hydroxylation of the ω-carbon of a fatty acid, catalyzed by a member of the cytochrome P450 family, specifically from the CYP4A and CYP4F subfamilies, such as CYP4A11.[5][6] This reaction requires molecular oxygen and NADPH. The resulting ω-hydroxy fatty acid is then oxidized to an aldehyde by alcohol dehydrogenase, followed by further oxidation to a dicarboxylic acid by aldehyde dehydrogenase. For a 10-carbon fatty acid like capric acid, this process yields sebacic acid.

Peroxisomal β-Oxidation of Sebacic Acid

Once formed, sebacic acid is transported into peroxisomes for catabolism via β-oxidation.[7][8] This process is analogous to mitochondrial β-oxidation but is carried out by a distinct set of enzymes. The pathway involves the sequential removal of two-carbon units in the form of acetyl-CoA.

The key enzymes in the peroxisomal β-oxidation of dicarboxylic acids include:

-

Acyl-CoA Oxidase (ACOX): Catalyzes the first and rate-limiting step, the formation of a double bond.[9][10]

-

L-Bifunctional Protein (LBP) and D-Bifunctional Protein (DBP): Possess both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[7][11]

-

Peroxisomal Thiolase: Catalyzes the final step, cleaving off an acetyl-CoA molecule.[7]

The β-oxidation of sebacic acid (a C10 dicarboxylic acid) proceeds through several cycles, yielding shorter-chain dicarboxylic acids such as suberic acid (C8) and adipic acid (C6), along with acetyl-CoA.[12]

Quantitative Data

The concentration of sebacic acid in biological fluids is a key diagnostic indicator. The following tables summarize typical quantitative data for urinary sebacic acid.

| Population | Urinary Sebacic Acid Concentration (mmol/mol creatinine) | Reference |

| Healthy Individuals | 0 - 0.23 | [13] |

| MCAD Deficiency (symptomatic) | Significantly elevated (often >20) | [14] |

| MCAD Deficiency (asymptomatic) | May be elevated, but can overlap with healthy controls | [4] |

| Zellweger Syndrome | Increased excretion of sebacic and 2-hydroxysebacic acid | [5][6][7][15] |

| Reye Syndrome | Mean total dicarboxylic acid concentration of 0.98 ± 0.24 mg/mg creatinine | [16] |

Table 1: Urinary Sebacic Acid Concentrations in Health and Disease.

| Enzyme | Substrate | Km | kcat/Vmax | Reference |

| Cytochrome P450 4A11 | Lauric Acid | 4.7 µM | 7 min⁻¹ | [17] |

| Peroxisomal Acyl-CoA Oxidase | Sebacoyl-CoA | Increasing Km with decreasing chain length | Similar Vmax for C6-C12 dicarboxylic acids | [15] |

Table 2: Kinetic Parameters of Key Enzymes in Sebacic Acid Metabolism.

Experimental Protocols

Quantification of Urinary Sebacic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a common method for the analysis of organic acids, including sebacic acid, in urine.

Materials:

-

Urine sample

-

Internal standard solution (e.g., deuterated sebacic acid or tropic acid)

-

Ethyl acetate

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilan (TMCS)

-

Nitrogen gas

-

Centrifuge

-

GC-MS system

Procedure:

-

Sample Preparation: To a 1 mL aliquot of urine, add an appropriate amount of the internal standard.[18]

-

Extraction: Acidify the sample with HCl and perform a liquid-liquid extraction with 2 x 2 mL of ethyl acetate.[18][19] Vortex vigorously and centrifuge to separate the layers. Combine the organic layers.

-

Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

-

Derivatization: To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.[18] Cap the vial tightly and heat at 70°C for 30 minutes.

-

GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system. A typical GC program would involve an initial temperature of 80°C, ramped to 280°C. Mass spectra are acquired in full scan or selected ion monitoring (SIM) mode.[19]

-

Quantification: Identify and integrate the peaks corresponding to the derivatized sebacic acid and the internal standard. Calculate the concentration of sebacic acid based on the peak area ratio and a calibration curve.

Table 3: Comparison of GC-MS Protocols for Urinary Organic Acid Analysis.

| Parameter | Method 1 | Method 2 |

| Extraction | Ethyl acetate | Strong anion-exchange columns |

| Derivatization | Oximation followed by silylation | Silylation only |

| Internal Standard | Tropic acid and 2-ketocaproic acid | Stable isotope-labeled standards |

| Recovery of Keto-acids | Good with oximation | Poor or no recovery |

| Reference | [8] | [19] |

Fatty Acid Oxidation Assay in Cultured Fibroblasts

This assay measures the rate of fatty acid oxidation in cultured cells, which can be used to diagnose FAO disorders.

Materials:

-

Cultured fibroblasts

-

[9,10-³H]-palmitic acid

-

Krebs-Ringer buffer with 1% BSA

-

Scintillation fluid and counter

Procedure:

-

Cell Culture: Plate fibroblasts in 24-well plates and grow to confluence.

-

Preparation of Radiolabeled Substrate: Prepare a solution of [³H]-palmitic acid in Krebs-Ringer buffer containing 1% BSA.[19]

-

Incubation: Wash the cells with buffer and then incubate with the radiolabeled substrate at 37°C for 2-4 hours.[19]

-

Stopping the Reaction: Terminate the reaction by adding perchloric acid.

-

Measurement of ³H₂O Production: Separate the aqueous phase (containing ³H₂O, a product of β-oxidation) from the lipid phase by centrifugation.

-

Scintillation Counting: Measure the radioactivity in the aqueous phase using a scintillation counter.

-

Data Analysis: Calculate the rate of fatty acid oxidation based on the amount of ³H₂O produced over time, normalized to cell protein content.

Table 4: Methodologies for Cellular Fatty Acid Oxidation Assays.

| Methodology | Principle | Substrate | Endpoint | Reference |

| Radiolabeled Substrate Oxidation | Measures the production of radiolabeled water or CO₂ from a radiolabeled fatty acid. | [³H]-palmitic acid or [¹⁴C]-palmitic acid | Radioactivity in the aqueous phase or trapped CO₂ | [19][20][21] |

| Oxygen Consumption Rate (OCR) | Measures the decrease in oxygen concentration in the culture medium as an indicator of mitochondrial respiration. | Oleate-BSA conjugate | Fluorescence-based measurement of O₂ consumption | [22][23] |

Peroxisomal Acyl-CoA Oxidase Activity Assay

This assay measures the activity of the first enzyme in peroxisomal β-oxidation.

Materials:

-

Cell or tissue homogenate

-

Lauroyl-CoA

-

4-hydroxyphenylacetic acid

-

Horseradish peroxidase

-

Fluorometer

Procedure:

-

Homogenate Preparation: Prepare a homogenate of the cells or tissue to be assayed.

-

Reaction Mixture: Prepare a reaction mixture containing buffer, 4-hydroxyphenylacetic acid, and horseradish peroxidase.

-

Initiation of Reaction: Add the homogenate to the reaction mixture and initiate the reaction by adding lauroyl-CoA.

-

Fluorometric Measurement: The H₂O₂ produced by acyl-CoA oxidase reacts with 4-hydroxyphenylacetic acid in the presence of horseradish peroxidase to form a fluorescent product.[17][24][25][26] Measure the increase in fluorescence over time using a fluorometer.

-

Calculation of Activity: Calculate the enzyme activity based on a standard curve generated with known amounts of H₂O₂.

Clinical Significance

The measurement of urinary sebacic acid is a cornerstone in the diagnosis of several inherited metabolic diseases.

-

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: This is the most common inborn error of fatty acid oxidation. A defect in the MCAD enzyme leads to the accumulation of medium-chain fatty acids, which are then shunted to the ω-oxidation pathway, resulting in a marked increase in urinary sebacic acid and other dicarboxylic acids.[2]

-

Zellweger Syndrome and other Peroxisomal Biogenesis Disorders: In these disorders, the absence or dysfunction of peroxisomes leads to an inability to metabolize dicarboxylic acids.[15] This results in the accumulation and excretion of sebacic acid, 2-hydroxysebacic acid, and other long-chain dicarboxylic acids.[5][6][7]

-

Carnitine Deficiency: Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. A deficiency in caritine can lead to impaired mitochondrial FAO and a subsequent increase in ω-oxidation and dicarboxylic aciduria.[13]

Conclusion

Sebacic acid is a pivotal intermediate in an alternative pathway of fatty acid oxidation that becomes critically important in the context of impaired mitochondrial function. Its quantification in urine serves as a robust and essential biomarker for the diagnosis and management of several inborn errors of metabolism. A thorough understanding of the metabolic pathways involving sebacic acid, coupled with the application of precise and accurate analytical methods, is crucial for researchers and clinicians working in the field of metabolic diseases. The experimental protocols and data presented in this guide provide a solid foundation for the investigation of sebacic acid and its role in human health and disease.

References

- 1. Quantitative determination of plasma c8-c26 total fatty acids for the biochemical diagnosis of nutritional and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human ACOX1 (Peroxisomal acyl-coenzyme A oxidase 1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 3. Clinical, Biochemical, and Molecular Analyses of Medium-Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mass spectrometric identification of 2-hydroxy-sebacic acid in the urines of patients with neonatal adrenoleukodystrophy and Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Medium- and long-chain dicarboxylic aciduria in patients with Zellweger syndrome and neonatal adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereoselective analysis of 2-hydroxysebacic acid in urine of patients with Zellweger syndrome and of premature infants fed with medium-chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sebacic acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 13. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Urinary excretion of dicarboxylic acids from patients with the Zellweger syndrome. Importance of peroxisomes in beta-oxidation of dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]

- 17. GC-MS profiling of urinary organic acids evaluated as a quantitative method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. content.abcam.com [content.abcam.com]

- 22. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 25. MCAD [gmdi.org]

- 26. Urine organic acid analysis as a tool in evaluation for Zellweger Spectrum disorder: A retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of Sebacate in Mammalian Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sebacic acid, a ten-carbon dicarboxylic acid, has emerged as a molecule of significant interest in mammalian metabolism. Once considered a minor metabolic byproduct, recent research has illuminated its diverse roles as an energy substrate, a signaling molecule with anti-inflammatory properties, and a clinical biomarker for certain metabolic disorders. This technical guide provides an in-depth exploration of the biological functions of sebacate, detailing its metabolic pathways, physiological effects, and its implications in health and disease. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the key biological processes involving this compound.

Introduction

Sebacic acid (decanedioic acid) is a saturated, straight-chain dicarboxylic acid with the chemical formula C₁₀H₁₈O₄.[1] While it has well-established industrial applications in the synthesis of polymers, plasticizers, and lubricants, its endogenous biological roles in mammals are now gaining significant attention.[1][2] this compound is a naturally occurring molecule found in mammalian tissues and fluids, arising primarily from the ω-oxidation of fatty acids.[3][4] Its metabolic fate is intertwined with peroxisomal β-oxidation, highlighting a key alternative pathway for fatty acid catabolism.

Beyond its role in energy metabolism, this compound has demonstrated potent anti-inflammatory effects, particularly in macrophages, through the modulation of specific signaling pathways. Furthermore, altered levels of this compound in biological fluids have been identified as a key diagnostic marker for several inborn errors of metabolism, collectively known as dicarboxylic acidurias, and are also being investigated as a potential biomarker for the aging process.[3][5][6]

This guide will provide a detailed overview of the current understanding of this compound's role in mammalian metabolism, with a focus on its biochemistry, physiological functions, and pathological implications.

This compound Metabolism

The metabolism of this compound in mammals primarily involves two key processes: its formation via ω-oxidation of C10 fatty acids and its subsequent degradation through peroxisomal β-oxidation.

Biosynthesis of this compound via ω-Oxidation

Under normal physiological conditions, ω-oxidation is a minor pathway for fatty acid metabolism. However, its activity increases when mitochondrial β-oxidation is impaired or overloaded.[3][4] The synthesis of sebacic acid begins with the ω-oxidation of decanoic acid (a C10 fatty acid) in the endoplasmic reticulum of liver and kidney cells.

The key enzymatic steps are:

-

Hydroxylation: Cytochrome P450 enzymes, specifically from the CYP4A and CYP4F subfamilies, introduce a hydroxyl group at the omega (ω) carbon of decanoic acid to form 10-hydroxydecanoic acid.[7] This reaction requires NADPH and molecular oxygen.

-

Oxidation to an Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase, yielding 10-oxodecanoic acid.[7]

-

Oxidation to a Carboxylic Acid: Finally, aldehyde dehydrogenase oxidizes the aldehyde group to a carboxylic acid, resulting in the formation of sebacic acid (decanedioic acid).[7]

Figure 1: Biosynthesis of Sebacic Acid via ω-Oxidation.

Catabolism of this compound via Peroxisomal β-Oxidation

The breakdown of sebacic acid and other dicarboxylic acids primarily occurs in peroxisomes, not mitochondria.[8][9] This pathway involves a series of enzymatic reactions that sequentially shorten the dicarboxylic acid chain.

The steps for the peroxisomal β-oxidation of sebacyl-CoA are as follows:

-

Activation: Sebacic acid is first activated to sebacyl-CoA by a dicarboxylyl-CoA synthetase.

-

Oxidation: Acyl-CoA oxidase 1 (ACOX1) catalyzes the first oxidation step, introducing a double bond and producing H₂O₂.[10]

-

Hydration and Dehydrogenation: These next two steps are carried out by a bifunctional enzyme. For straight-chain dicarboxylic acids, the L-bifunctional protein (L-PBE) is involved.[10][11]

-

Thiolytic Cleavage: A peroxisomal thiolase cleaves the molecule to release acetyl-CoA and a shorter dicarboxylic acid-CoA (suberyl-CoA in this case).[10]

This cycle repeats, with suberyl-CoA being further oxidized to adipyl-CoA, and adipyl-CoA to succinyl-CoA. Succinyl-CoA can then enter the citric acid cycle for energy production.

Figure 2: Catabolism of Sebacic Acid via Peroxisomal β-Oxidation.

Physiological and Pathological Roles of this compound

This compound as an Energy Substrate

Exogenously administered this compound can serve as an alternative energy source.[12] Studies have shown that infused this compound is taken up by tissues and oxidized, contributing to cellular energy production.[12] This has led to its investigation as a component of parenteral nutrition.

Anti-inflammatory Effects of this compound

Sebacic acid has been shown to possess significant anti-inflammatory properties. In human macrophage-like cells, sebacic acid selectively decreases the lipopolysaccharide (LPS)-induced expression of the pro-inflammatory cytokine Interleukin-6 (IL-6).[2][13] This effect is mediated through the inhibition of the IRF3/IFN-β/STAT signaling pathway.

The proposed mechanism is as follows:

-

LPS, a component of gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the surface of macrophages.

-

This binding triggers a signaling cascade that leads to the phosphorylation and nuclear translocation of Interferon Regulatory Factor 3 (IRF3).

-

In the nucleus, IRF3 promotes the transcription of Interferon-beta (IFN-β).

-

Secreted IFN-β then acts in an autocrine or paracrine manner, binding to its receptor and activating the JAK/STAT pathway, leading to the phosphorylation of STAT1 and STAT3.

-

Phosphorylated STATs translocate to the nucleus and induce the expression of pro-inflammatory genes, including IL-6.

-

Sebacic acid appears to inhibit this pathway by suppressing the LPS-induced nuclear translocation of IRF3, thereby reducing the downstream production of IFN-β and subsequent STAT activation and IL-6 expression.[2][13]

Figure 3: Sebacic Acid's Anti-inflammatory Mechanism.

This compound as a Biomarker

Elevated urinary excretion of sebacic acid, along with other dicarboxylic acids like adipic and suberic acids, is a hallmark of dicarboxylic aciduria.[6] This condition often arises from inborn errors of fatty acid β-oxidation, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[14][15] In these disorders, the impaired mitochondrial β-oxidation leads to an increased flux of fatty acids through the ω-oxidation pathway, resulting in the accumulation and excretion of dicarboxylic acids. The ratio of different dicarboxylic acids, such as the this compound/adipate ratio, can aid in the differential diagnosis of these metabolic disorders.[16]

In peroxisomal biogenesis disorders like Zellweger syndrome, where peroxisomal β-oxidation is defective, there is a characteristic accumulation and increased urinary excretion of long-chain dicarboxylic acids, including sebacic acid.[13][17] The pattern of dicarboxylic acid excretion can serve as a diagnostic marker for these conditions.

Recent studies have suggested that plasma levels of sebacic acid may serve as a biomarker for aging. A significant decrease in plasma sebacic acid has been observed in both older humans and aged mice.[5] This alteration may reflect age-related changes in fatty acid metabolism and energy production.

Quantitative Data

The concentration of sebacic acid in biological fluids can vary depending on age, physiological state, and the presence of metabolic disorders.

| Analyte | Matrix | Condition | Concentration (mean ± SD) | Reference |

| Sebacic Acid | Urine | Normal Children (1-13 years, fasting) | 1.118 ± 2.795 µmol/mmol creatinine (B1669602) | |

| Sebacic Acid | Urine | Normal North Indian Children (1-5 years) | 1.96 ± 2.12 mmol/mol creatinine | [18] |

| Sebacic Acid | Urine | Zellweger Syndrome | Increased (350% vs. healthy infants) | [13] |

| Sebacic Acid | Urine | Dicarboxylic Aciduria (non-ketotic) | Substantially elevated | [6] |

| Sebacic Acid | Plasma | Healthy Adults | Reference ranges not well-established |

Experimental Protocols

Quantification of Urinary Organic Acids by GC-MS

This protocol provides a general workflow for the analysis of urinary organic acids, including sebacic acid, by Gas Chromatography-Mass Spectrometry (GC-MS).

5.1.1. Sample Preparation and Derivatization

-

Urine Collection: Collect a random urine sample in a preservative-free container and store it frozen until analysis.

-

Internal Standard Addition: To a defined volume of urine (often normalized to creatinine concentration), add an internal standard (e.g., a stable isotope-labeled dicarboxylic acid or a non-endogenous organic acid).

-

Extraction: Perform a liquid-liquid extraction of the acidified urine with an organic solvent such as ethyl acetate. This step isolates the organic acids from the aqueous matrix.

-

Drying: Evaporate the organic extract to dryness under a stream of nitrogen.

-

Derivatization: To increase the volatility of the organic acids for GC analysis, convert them to their trimethylsilyl (B98337) (TMS) esters. This is typically achieved by reacting the dried extract with a derivatizing agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) at an elevated temperature (e.g., 70-90°C).

5.1.2. GC-MS Analysis

-

Gas Chromatograph: Use a GC system equipped with a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.

-

Temperature Program: Employ a temperature gradient to separate the different organic acids based on their boiling points.

-

Mass Spectrometer: Operate the MS in full scan mode to acquire mass spectra of the eluting compounds. Identification is based on the retention time and the fragmentation pattern compared to a spectral library. For quantitative analysis, selected ion monitoring (SIM) can be used for higher sensitivity and specificity.

Figure 4: GC-MS Workflow for Urinary Organic Acid Analysis.

Quantification of Sebacic Acid by HPLC-RID

This protocol details a method for the direct analysis of sebacic acid using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).[11]

5.2.1. Materials and Reagents

-

HPLC System: An isocratic HPLC system with a Refractive Index Detector.

-

Column: A C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm).

-

Mobile Phase: A 50:50 (v/v) mixture of methanol (B129727) and 1% acetic acid in water.

-

Standards: Sebacic acid and an internal standard such as adipic acid.

5.2.2. Procedure

-

Standard Preparation: Prepare stock solutions of sebacic acid and the internal standard in the mobile phase. Create a series of calibration standards by diluting the sebacic acid stock solution and adding a constant concentration of the internal standard to each.

-

Sample Preparation: Dissolve the sample containing sebacic acid in the mobile phase. Add the internal standard to the sample solution. Filter the solution through a 0.45 µm syringe filter.

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the calibration standards and the sample solution.

-

Record the peak areas for sebacic acid and the internal standard.

-

-

Quantification: Construct a calibration curve by plotting the ratio of the peak area of sebacic acid to the peak area of the internal standard against the concentration of sebacic acid. Use this curve to determine the concentration of sebacic acid in the sample.

Applications in Drug Development